molecular formula C18H22N2O5S B5227347 N~2~-(2,5-dimethoxyphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,5-dimethoxyphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5227347
M. Wt: 378.4 g/mol
InChI Key: BBGJBWMDYWKEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethoxyphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPEG is a member of the family of amide-based compounds that have been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of DPEG is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. DPEG has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, DPEG has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPEG have been extensively studied in vitro and in vivo. In vitro studies have shown that DPEG can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. In vivo studies have shown that DPEG can inhibit tumor growth in mice, reduce inflammation in animal models of arthritis, and protect against oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPEG in lab experiments is its specificity for cancer cells. DPEG has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapeutic agents, which often have toxic side effects. However, one limitation of using DPEG in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DPEG. One area of research is to further elucidate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research is to optimize the synthesis of DPEG to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of DPEG in animal models and clinical trials. Finally, there is a need for more research on the potential applications of DPEG in other diseases beyond cancer, such as arthritis and neurodegenerative disorders.

Synthesis Methods

The synthesis of DPEG involves the reaction between 2,5-dimethoxybenzaldehyde and N-ethylglycine in the presence of a base. The resulting Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with phenylsulfonyl chloride to give the final product, DPEG. The synthesis of DPEG has been reported in several research articles, and the purity of the product is typically confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

DPEG has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DPEG has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition to its anti-cancer properties, DPEG has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-19-18(21)13-20(26(22,23)15-8-6-5-7-9-15)16-12-14(24-2)10-11-17(16)25-3/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGJBWMDYWKEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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